Dielectric Constant Reduction vs. Commercial Kapton®-Type Polyimide
Polyimide films prepared from bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride (SiDA, the closest structural analog of CAS 42297-18-7) and fluorinated diamines exhibit dielectric constants in the range of 2.56–2.75 at 10 GHz, compared with 3.20 for commercial DuPont Kapton® H film measured under identical conditions [1]. This represents a reduction of approximately 14–20% in dielectric constant, directly attributable to the dimethylsilane bridge in the dianhydride moiety.
| Evidence Dimension | Dielectric constant at 10 GHz |
|---|---|
| Target Compound Data | 2.56–2.75 (SiDA-based polyimide films with various fluorinated diamines) |
| Comparator Or Baseline | 3.20 (DuPont Kapton® H film) |
| Quantified Difference | Δ = –0.45 to –0.64 (14–20% reduction) |
| Conditions | Thin-film measurement at 10 GHz; 1 mil thickness |
Why This Matters
A lower dielectric constant reduces signal propagation delay and crosstalk in high-frequency microelectronic interconnects, making SiDA-based polyimides more suitable than Kapton® for advanced IC packaging.
- [1] US Patent 5,093,453. Aromatic polyimides containing a dimethylsilane-linked dianhydride. Table I. 1992. View Source
